3-((2-Ethylbutoxy)methyl) heptane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

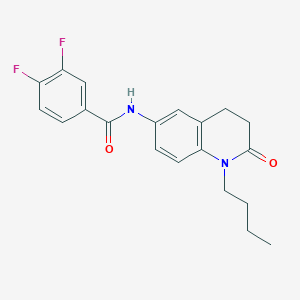

Alkanes like heptane and its derivatives are hydrocarbons with only single bonds. They are generally nonpolar and have relatively low reactivity . The compound you mentioned seems to be a derivative of heptane, with an ethylbutoxy group and a methyl group attached to the heptane backbone .

Synthesis Analysis

The synthesis of complex organic molecules often involves multiple steps, each requiring specific reagents and conditions . Without specific information on “3-((2-Ethylbutoxy)methyl) heptane”, it’s challenging to provide a detailed synthesis analysis.Molecular Structure Analysis

The structure of a molecule like “3-((2-Ethylbutoxy)methyl) heptane” would likely involve a heptane backbone with the specified ethylbutoxy and methyl groups attached. The exact structure would depend on the locations of these attachments .Physical And Chemical Properties Analysis

Physical and chemical properties of a compound include attributes like boiling point, melting point, density, and reactivity. These would depend on the exact structure of the compound .Scientific Research Applications

Solvent and Extraction Applications

- Petrochemical Extraction : Research on 1-Hexyl-3-methylimidazolium hexafluorophosphate (HMImPF6) highlights its effectiveness as a solvent in the petrochemical extraction process, specifically for the removal of heptane from its azeotropic mixture with ethanol. This suggests that compounds with heptane structures, such as 3-((2-Ethylbutoxy)methyl) heptane, might also find applications in solvent extraction processes within the petrochemical industry (Pereiro et al., 2006).

Metabolic Studies

- Environmental and Biological Metabolism : The study on the metabolism of 3-methylheptane in male Fischer rats reveals the presence and breakdown of heptane-based compounds in biological systems, indicating potential research applications in understanding the environmental distribution and biological impacts of similar compounds (Serve et al., 1993).

Chemical Synthesis and Polymerization

- Chemical Synthesis : Research into the asymmetric synthesis of bicyclic amino acid derivatives via Aza-Diels-Alder reactions, involving ethyl and methyl 2-azabicyclo[2.2.1]heptane-3-carboxylates, underscores the utility of heptane derivatives in synthesizing complex organic molecules. This could imply potential applications of 3-((2-Ethylbutoxy)methyl) heptane in similar synthetic pathways (Waldmann & Braun, 1991).

Material Science

- Ionic Liquid Applications : The study on the separation of azeotropic mixtures with HMImPF6 suggests that similar heptane derivatives could be used in the development of new materials, such as ionic liquids or solvents, for industrial applications, highlighting the versatile potential of such compounds in material science (Pereiro et al., 2006).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

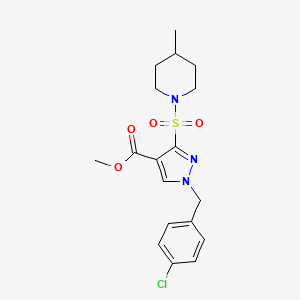

3-(2-ethylbutoxymethyl)heptane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O/c1-5-9-10-14(8-4)12-15-11-13(6-2)7-3/h13-14H,5-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZCGEAUBBWDBCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COCC(CC)CC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((2-Ethylbutoxy)methyl) heptane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d][1,3]dioxol-5-yl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2938778.png)

![Methyl 3-[(4-chlorophenyl)methyl]-2-(3,3-dimethyl-2-oxobutyl)sulfanyl-4-oxoquinazoline-7-carboxylate](/img/structure/B2938780.png)

![3-{Imidazo[1,2-b]pyridazin-6-yloxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2938782.png)

![3-{[1-(Cyclobutylmethyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2938788.png)

![[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2938792.png)